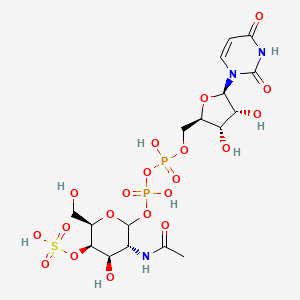

UDP-N-acetyl-D-galactosamine 4-sulfate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

UDP-N-acetyl-D-galactosamine 4-sulfate is a nucleotide-sugar sulfate. It derives from an UDP-N-acetyl-D-galactosamine. It is a conjugate acid of an this compound(3-).

Applications De Recherche Scientifique

Biosynthesis of Glycosaminoglycans

UDP-N-acetyl-D-galactosamine 4-sulfate serves as a substrate for glycosyltransferases that synthesize chondroitin sulfate and dermatan sulfate. These GAGs are essential components of the extracellular matrix and play significant roles in cell signaling, proliferation, and tissue morphogenesis.

Key Insights:

- Chondroitin Sulfate Biosynthesis: The enzyme N-acetylgalactosaminyltransferase utilizes UDP-GalNAc4S to transfer N-acetyl-D-galactosamine to growing chondroitin sulfate chains, facilitating their assembly in the extracellular matrix .

- Enzymatic Activity: Studies have shown that UDP-GalNAc4S is crucial for the activity of specific glycosyltransferases, impacting the structural diversity of GAGs which is vital for their biological functions .

Role in Disease Mechanisms

Research has highlighted the implications of this compound in various diseases, particularly those related to skeletal dysplasias and lysosomal storage disorders.

Case Studies:

- Skeletal Dysplasia: Mutations affecting enzymes involved in the metabolism of UDP-GalNAc4S have been linked to severe forms of skeletal dysplasia. For example, deficiencies in N-acetylgalactosamine-4-sulfatase lead to accumulation of sulfated GAGs, resulting in skeletal deformities .

- Lysosomal Storage Disorders: The enzyme N-acetylgalactosamine-4-sulfatase hydrolyzes the sulfate groups from UDP-GalNAc4S units in chondroitin sulfate. Deficiencies can lead to disorders like Morquio syndrome, characterized by skeletal abnormalities and organ dysfunction .

Enzyme Characterization and Drug Development

This compound is instrumental in the characterization of enzymes involved in glycosylation processes, which are critical for developing therapeutic agents targeting glycan structures.

Research Findings:

- Enzyme Kinetics: Studies measuring the kinetic parameters of glycosyltransferases using UDP-GalNAc4S have provided insights into their substrate specificity and reaction mechanisms. This information is vital for designing inhibitors that can modulate these enzymes' activities .

- Therapeutic Applications: The modulation of glycosylation pathways through UDP-GalNAc4S analogs has potential therapeutic implications, particularly in cancer treatment where altered glycosylation patterns are often observed .

Marine Biology Applications

Recent studies have explored the role of sulfated polysaccharides derived from marine organisms, where this compound is involved in the biosynthesis of these compounds.

Key Findings:

Analyse Des Réactions Chimiques

Sulfonation Reactions

UDP-N-acetylgalactosamine-4-sulfate sulfotransferase: This enzyme (EC 2.8.2.7) catalyzes the transfer of a sulfur-containing group from 3'-phosphoadenylyl sulfate to UDP-N-acetyl-D-galactosamine 4-sulfate .

3 phosphoadenylyl sulfate UDP N acetyl D galactosamine 4 sulfate⇌adenosine 3 5 bisphosphate UDP N acetyl D galactosamine 4 6 bissulfate

This reaction is part of the sulfotransferase family, which is involved in transferring sulfur groups .

Glycosylation Reactions

UDP-N-acetyl-α-d-galactosamine: polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts): These enzymes (EC 2.4.1.41) catalyze the first committed step in mucin-type O-glycan formation. They transfer α-N-acetylgalactosamine (α-GalNAc) from UDP-GalNAc to Ser or Thr residues of acceptor protein substrates .

Epimerization Reactions

UDP N-acetylgalactosamine 4-epimerase: This enzyme is coded by the gne gene and is essential for the synthesis of O-antigen molecules in lipopolysaccharides. A mutation in this gene can result in an O− phenotype, which means the lipopolysaccharide lacks O-antigen molecules .

Hydrolysis Reactions

N-acetylgalactosamine-4-sulfatase: This enzyme (EC 3.1.6.12) catalyzes the hydrolysis of the 4-sulfate groups of N-acetyl-D-galactosamine 4-sulfate units in chondroitin sulfate and dermatan sulfate . The systematic name is N-acetyl-D-galactosamine-4-sulfate 4-sulfohydrolase .

Hydrolysis of the 4 sulfate groups of N acetyl D galactosamine 4 sulfate units of chondroitin sulfate and dermatan sulfate

It also acts on N-acetylglucosamine 4-sulfate .

Role in Metabolism

N-Acetylgalactosamine 4-sulphate (GalNAc4S) is a key component of dermatan, keratan, and chondroitin sulfate. It is also a substrate for N-acteylgalactosamine-4-sulphate transferase . GalNAc4S is thought to be derived from the action of beta-N-acetylhexosaminidase on sulphated GlcNAc or GalNAc residues at the non-reducing end of keratan sulphate, dermatan sulphate, or chondroitin sulphate .

Spectroscopic Information

N-Acetyl-D-galactosamine 4-sulfate

Propriétés

Formule moléculaire |

C17H27N3O20P2S |

|---|---|

Poids moléculaire |

687.4 g/mol |

Nom IUPAC |

[(3R,4R,5R,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C17H27N3O20P2S/c1-6(22)18-10-12(25)14(39-43(32,33)34)7(4-21)37-16(10)38-42(30,31)40-41(28,29)35-5-8-11(24)13(26)15(36-8)20-3-2-9(23)19-17(20)27/h2-3,7-8,10-16,21,24-26H,4-5H2,1H3,(H,18,22)(H,28,29)(H,30,31)(H,19,23,27)(H,32,33,34)/t7-,8-,10-,11-,12-,13-,14+,15-,16?/m1/s1 |

Clé InChI |

ITVFJXYJMFKBES-RXKPRGQLSA-N |

SMILES |

CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)OS(=O)(=O)O)O |

SMILES isomérique |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)OS(=O)(=O)O)O |

SMILES canonique |

CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)OS(=O)(=O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.